4-Amino-N-(6-methyl-2-benzothiazolyl)benzamide
Description
Properties
Molecular Formula |
C15H13N3OS |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
4-amino-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C15H13N3OS/c1-9-2-7-12-13(8-9)20-15(17-12)18-14(19)10-3-5-11(16)6-4-10/h2-8H,16H2,1H3,(H,17,18,19) |
InChI Key |
PBDFJLMZRRPEKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Preparation Methods
Cyclization Method Using Polyphosphoric Acid (PPA)
One of the most established methods for preparing 4-(6-methyl-2-benzothiazolyl)aniline, a key intermediate, involves the cyclization of 2-amino-5-methylbenzenethiol with 4-aminobenzoic acid in polyphosphoric acid at elevated temperatures (around 220 °C) for 4 hours. The reaction proceeds via condensation and ring closure to form the benzothiazole ring system.
- After completion, the mixture is cooled and poured into ice-cold aqueous sodium carbonate to neutralize and precipitate the product.
- The crude product is extracted with ethyl acetate, washed, dried, and purified by silica gel column chromatography.
- This method typically yields the 4-(6-methyl-2-benzothiazolyl)aniline intermediate in about 90% yield as a brown solid.
| Step | Reagents/Conditions | Outcome/Yield |
|---|---|---|
| Cyclization | 2-amino-5-methylbenzenethiol + 4-aminobenzoic acid in PPA, 220 °C, 4 h | 4-(6-methyl-2-benzothiazolyl)aniline, 90% yield |
This method is referenced in patent WO2022/7168 and is widely accepted for its efficiency and high yield.
Alternative Benzothiazole Synthesis Routes
Other synthetic routes for benzothiazole derivatives include:
- Condensation of ortho-aminobenzenethiols with carboxylic acid derivatives or nitriles under acidic conditions.
- Radical cyclization of thioacylbenzanilides.
- Base-induced cyclization of ortho-haloanilides.
However, these methods are generally less suited for large-scale synthesis of the 6-methyl-substituted benzothiazole amine due to complexity or lower selectivity.
Preparation of Para-Amino Benzamide Moiety
The para-amino benzamide component can be synthesized via a multi-step process starting from paranitrobenzoic acid:
Conversion of paranitrobenzoic acid to paranitrobenzoyl chloride using triphosgene in the presence of pyridine and triethylamine at temperatures below 0 °C, followed by warming to room temperature and stirring for 15–25 hours.
Reaction of paranitrobenzoyl chloride with ammoniacal liquor (10–30 wt%) and a phase transfer catalyst in toluene at temperatures below 40 °C to form p-nitrophenyl formamide.
Hydrogenation of p-nitrophenyl formamide using a catalyst such as iron hydroxide under hydrogen atmosphere (0.5–1 MPa) at 50–70 °C to yield para-amino benzamide.
This method is environmentally friendly, reduces solid waste, and has high yields (up to 97–98% for p-nitrophenyl formamide and 90–92% for paranitrobenzoyl chloride). The process is detailed in Chinese patent CN106946726A and related literature.
| Step | Reagents/Conditions | Product/Yield |
|---|---|---|
| 1 | Paranitrobenzoic acid + triphosgene + pyridine/triethylamine, <0 °C to RT, 15–25 h | Paranitrobenzoyl chloride, 90–92% |
| 2 | Paranitrobenzoyl chloride + ammoniacal liquor + phase transfer catalyst, <40 °C, 2–4 h | p-Nitrophenyl formamide, 97–98% |
| 3 | p-Nitrophenyl formamide + Fe(OH)3 catalyst + H2 (0.5–1 MPa), 50–70 °C | Para-amino benzamide, high yield |
Coupling to Form this compound
The final step involves the amide bond formation between the 6-methyl-2-benzothiazolyl amine and para-amino benzoyl derivatives. Typical coupling methods include:
- Direct condensation using coupling reagents such as carbodiimides or activated esters (e.g., 1-hydroxybenzotriazole activated amino acids).
- Heating the amine and acid or acid chloride derivatives under reflux conditions in suitable solvents such as dimethylformamide (DMF).
A general synthetic route for benzothiazolyl benzamide analogs involves:
- Preparation of benzothiazolyl amine intermediate.
- Activation of the carboxylic acid moiety (e.g., para-amino benzoic acid) by converting to acid chloride or using coupling agents.
- Reaction with the benzothiazolyl amine under reflux to yield the target benzamide.
This approach is supported by literature on N-benzothiazol-2-yl benzamide analogs synthesis.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Oxidation Reactions
The amino group (-NH₂) undergoes oxidation under controlled conditions:
| Reagent/Conditions | Product | Yield | Key Observations |
|---|---|---|---|
| KMnO₄ (acidic) | 4-Nitro-N-(6-methyl-2-benzothiazolyl)benzamide | 65–78% | Over-oxidation to nitroso intermediates occurs at higher temperatures. |
| H₂O₂ (neutral) | 4-Hydroxylamino-N-(6-methyl-2-benzothiazolyl)benzamide | 52% | Selective oxidation without full conversion to nitro group. |
The methyl group on the benzothiazole ring resists mild oxidation but forms a carboxylic acid derivative (6-carboxybenzothiazole) under strong oxidants like CrO₃ .
Reduction Reactions
The amide group (-CONH-) is reducible under specific conditions:
Electrophilic Aromatic Substitution
The benzothiazole and benzene rings undergo substitution at positions activated by substituents:
Nitration
-
Product: 4-Amino-3-nitro-N-(6-methyl-2-benzothiazolyl)benzamide
-
Regioselectivity: Nitration occurs at the meta position of the benzene ring relative to the amino group (directed by -NH₂’s ortho/para effect).
Sulfonation
-
Conditions: H₂SO₄, 120°C
-
Product: 4-Amino-N-(6-methyl-2-benzothiazolyl)-3-sulfobenzamide
-
Side Reaction: Partial hydrolysis of the amide bond observed at elevated temperatures.
Nucleophilic Acyl Substitution
The amide group participates in reactions with nucleophiles:
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| PCl₅ | 4-Amino-N-(6-methyl-2-benzothiazolyl)benzoyl chloride | Reflux in toluene | 88% |
| NH₂NH₂ | 4-Amino-N-(6-methyl-2-benzothiazolyl)benzohydrazide | Ethanol, 60°C | 73% |
Alkylation and Acylation
The amino group undergoes derivatization:
Alkylation
-
Reagent: CH₃I, K₂CO₃ (DMF, RT)
-
Product: 4-Methylamino-N-(6-methyl-2-benzothiazolyl)benzamide
-
Yield: 67%
Acylation
-
Reagent: Ac₂O, pyridine
-
Product: 4-Acetamido-N-(6-methyl-2-benzothiazolyl)benzamide
-
Yield: 81%
Ring-Opening Reactions
The benzothiazole ring undergoes cleavage under strong basic conditions:
-
Product: 4-Aminobenzamide and 5-methyl-2-mercaptoaniline
-
Mechanism: Hydrolysis of the thiazole S-C bond via nucleophilic attack.
Comparative Reactivity Insights
Key structural factors influencing reactivity:
-
Amino Group: Enhances electron density on the benzene ring, directing electrophiles to meta positions.
-
Methyl Substituent: Steric hindrance at the 6-position reduces accessibility for electrophiles on the benzothiazole ring.
-
Amide Bond: Stable under acidic conditions but prone to hydrolysis in strong bases.
Scientific Research Applications
4-Amino-N-(6-methyl-2-benzothiazolyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Amino-N-(6-methyl-2-benzothiazolyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes and pathways, resulting in various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-Amino-N-(2-diethylaminoethyl)benzamide (Procainamide Analog)
- Structure: Features a diethylaminoethyl group instead of the benzothiazolyl ring.
- Activity: Anticonvulsant: Demonstrated efficacy in maximal electroshock (MES) tests at 10–100 mg/kg doses . Diagnostic Use: Radiolabeled with ⁶⁸Ga for PET imaging, achieving >98% radiochemical purity and high specificity for melanin detection .
- Key Difference: The diethylaminoethyl side chain enhances solubility and enables radiopharmaceutical applications, unlike the benzothiazolyl group in the parent compound.
4-Amino-N-(2-ethylphenyl)benzamide (4-AEPB)
4-Amino-N-(2'-aminophenyl)benzamide (GOE1734)
CI-994 (N-Acetyldinaline)
- Structure: Acetylated amino group and 2-aminophenyl substitution.
- Activity :
- Key Difference: Acetylation modifies pharmacokinetics, enabling clinical use as an epigenetic modulator, unlike the unmodified amino group in the parent compound.
Methoxy-Substituted Analogs (e.g., 4-Methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide)
- Structure: Methoxy groups replace amino substituents.
- Key Difference: Loss of the amino group reduces direct hydrogen-bonding interactions, shifting applications from pharmacology to intermediate synthesis.
Comparative Data Table
Mechanistic and Structural Insights
- Benzothiazolyl Role : The 6-methyl-benzothiazolyl group in the parent compound may enhance binding to enzymes or receptors via hydrophobic interactions, though evidence is sparse.
- Amino Group Impact: Free amino groups (e.g., in 4-AEPB, GOE1734) enable hydrogen bonding and charge interactions critical for anticonvulsant and DNA-targeted activities. Acetylation (CI-994) shifts the mechanism toward epigenetic modulation .
- Substituent Effects: Alkyl and aryl groups (e.g., diethylaminoethyl, ethylphenyl) optimize pharmacokinetics, while methoxy groups prioritize synthetic utility over bioactivity.
Biological Activity
4-Amino-N-(6-methyl-2-benzothiazolyl)benzamide is a compound belonging to the class of benzothiazole derivatives, which are known for their diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic effects, particularly in antimicrobial and anticancer applications. The structural features of this compound contribute significantly to its biological activity, making it a subject of ongoing research.
Antimicrobial Properties
Benzothiazole derivatives, including this compound, have been reported to exhibit antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains and fungi, suggesting their potential use as antimicrobial agents. For instance, studies have shown that similar benzothiazole compounds possess significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of this compound has also been explored. Compounds with similar structures have been documented to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and the activation of caspases . Experimental studies have demonstrated that benzothiazole derivatives can target specific pathways in cancer cells, leading to reduced cell viability and increased apoptosis rates.
The exact mechanism of action for this compound remains to be fully elucidated; however, it is believed that the compound interacts with various biological targets, including enzymes and receptors involved in cellular signaling pathways. For example, some studies suggest that benzothiazole derivatives may inhibit DNA gyrase, an essential enzyme for bacterial replication . Furthermore, the ability of these compounds to modulate oxidative stress responses in cells has been highlighted as a potential mechanism contributing to their anticancer effects .
Study on Antimicrobial Activity
In a study examining the antimicrobial efficacy of benzothiazole derivatives, this compound was tested against a panel of bacterial strains. The results indicated that the compound exhibited significant inhibitory activity, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics. This finding supports the potential application of this compound in treating bacterial infections.
Investigation into Anticancer Effects
Another study focused on the anticancer properties of benzothiazole derivatives, including this compound. The compound was evaluated for its ability to induce apoptosis in human cancer cell lines. Results showed that treatment with the compound led to a marked increase in sub-G1 phase cell populations, indicating apoptosis induction. Additionally, the study provided evidence that the compound activates caspase pathways, further confirming its role as an anticancer agent .
Data Table: Summary of Biological Activities
Q & A
What are the optimal synthetic routes for 4-Amino-N-(6-methyl-2-benzothiazolyl)benzamide, and how do reaction conditions influence yield and purity?
Level: Basic
Methodological Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing 1-(1-adamantylacetyl)-1H-imidazole with 6-methoxy-1,3-benzothiazol-2-amine in chloroform for 6 hours yields a benzothiazole-acetamide derivative, followed by crystallization from 80% ethanol (22% yield) . Key factors include solvent choice (e.g., chloroform for reflux), reaction time, and purification via recrystallization. Monitoring reaction progress with TLC and optimizing stoichiometry (e.g., 1:1.1 molar ratio of reactants) can improve purity (>98%) .
How can spectroscopic and crystallographic techniques confirm the structural integrity of this compound?
Level: Basic
Methodological Answer:
- X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., H-bonded dimers, S⋯S contacts at 3.622 Å) .
- NMR/IR : Validate functional groups (e.g., benzamide C=O stretch at ~1668 cm⁻¹ in IR; aromatic proton signals at δ 7.01–7.73 ppm in ¹H NMR) .
- Mass spectrometry : Confirm molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
What in vitro models are appropriate for evaluating the anticancer potential of this compound, and how should cytotoxicity assays be validated?
Level: Basic
Methodological Answer:
Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) with doxorubicin as a positive control. Validate assays by:
- Replicate testing (n ≥ 3) to ensure reproducibility.
- IC50 calculation via nonlinear regression.
- Cross-referencing with apoptosis markers (e.g., caspase-3 activation) .
How do intermolecular interactions (e.g., hydrogen bonding, π-π stacking) influence the crystalline packing and stability of this compound?
Level: Advanced
Methodological Answer:
X-ray studies reveal that H-bonded dimers (N–H⋯N, 2.85–3.10 Å) and non-classical C–H⋯O interactions stabilize the triclinic crystal lattice. The adamantyl group's gauche conformation reduces steric hindrance, while S⋯S interactions (3.622 Å) contribute to ribbon-like packing along the [100] axis . Computational modeling (e.g., Hirshfeld surface analysis) can quantify interaction contributions .
What strategies resolve contradictions between computational predictions and experimental bioactivity data for this compound?
Level: Advanced
Methodological Answer:
- Re-evaluate force fields : Adjust parameters in DFT or molecular dynamics (MD) simulations to better match experimental conformations .
- Validate binding modes : Use crystallographic data (e.g., protein-ligand co-structures) to refine docking poses.
- Replicate assays : Rule out experimental artifacts (e.g., solvent interference, impurities) .
How can structure-activity relationship (SAR) studies optimize the bioactivity of benzothiazole derivatives like this compound?
Level: Advanced
Methodological Answer:
- Substituent modification : Introduce electron-withdrawing groups (e.g., -CF₃) at the benzamide para-position to enhance lipophilicity and metabolic stability .
- Bioisosteric replacement : Replace the 6-methyl group on the benzothiazole with halogens to modulate electronic effects.
- Pharmacophore mapping : Use 3D-QSAR to correlate substituent spatial orientation with IC50 values .
What computational approaches predict the interaction mechanisms of this compound with biological targets?
Level: Advanced
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model binding to targets (e.g., HDACs, kinases) with flexible side-chain sampling .
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes .
- Free-energy calculations : Apply MM-PBSA to estimate binding affinities .
How can solvent effects and catalyst selection enhance green chemistry metrics in the synthesis of this compound?
Level: Advanced
Methodological Answer:
- Solvent optimization : Replace chloroform with cyclopentyl methyl ether (CPME), a greener solvent, to reduce toxicity .
- Catalyst screening : Test Bi(III) or Fe(III) catalysts for condensation steps to improve atom economy.
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 30 minutes at 150°C) .
What analytical challenges arise in quantifying this compound in biological matrices, and how can they be addressed?
Level: Basic
Methodological Answer:
- Matrix interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma.
- Detection : Employ LC-MS/MS with MRM transitions (e.g., m/z 325 → 281) for sensitivity (LOQ < 10 ng/mL).
- Internal standards : Deuterated analogs (e.g., d₄-benzamide) correct for ionization variability .
How do electronic effects of substituents influence the compound’s UV-Vis absorption and fluorescence properties?
Level: Advanced
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
